molecular formula C44H48ClN5O11 B1667761 Batefenterol Succinate CAS No. 945905-37-3

Batefenterol Succinate

カタログ番号: B1667761
CAS番号: 945905-37-3
分子量: 858.3 g/mol
InChIキー: BDWHLFQPZLPCIZ-XLQCLRHOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

バテフェンテロールスクシネートの合成には、コア構造の形成とそれに続く官能基化を含む、複数のステップが含まれます。合成経路には通常、目的の化学変換を達成するために、さまざまな試薬や触媒が使用されます。 工業的生産方法は、収率と純度を最適化し、同時に費用対効果とスケーラビリティを確保することに重点を置いています .

化学反応の分析

バテフェンテロールスクシネートは、次のようないくつかの種類の化学反応を起こします。

    酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

    還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応には、1つの原子または基を別の原子または基と置き換えることが含まれます。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

バテフェンテロールスクシネートは、さまざまな分野における応用について、広く研究されてきました。

科学的研究の応用

Chronic Obstructive Pulmonary Disease (COPD)

Batefenterol has been primarily investigated for its application in COPD management. Clinical trials have shown that it significantly improves lung function compared to placebo. A Phase IIb study involving 323 participants indicated that all doses of batefenterol resulted in statistically significant improvements in forced expiratory volume in one second (FEV1) from baseline compared to placebo, with peak effects observed at higher doses (300 µg and 600 µg) .

Efficacy Results:

  • FEV1 Improvement: The mean difference in FEV1 from baseline was 191.1–292.8 mL across different doses.
  • Safety Profile: Batefenterol was well tolerated with no new safety signals reported .

Asthma

While less extensively studied than COPD, the potential application of batefenterol in asthma treatment is also recognized. The combination of batefenterol with fluticasone furoate has been evaluated, showing promising results in improving lung function and reducing the need for rescue medication .

Combination Therapy:

  • BAT/FF 300/100: This combination has demonstrated superior bronchodilation effects compared to monotherapy.
  • Spirometry Results: Significant changes from baseline in FEV1 were noted, particularly on Day 42 of treatment .

Pharmacological Insights

Batefenterol's pharmacological profile allows for enhanced therapeutic effects through its dual-action mechanism:

  • Muscarinic Antagonism: Reduces bronchoconstriction by inhibiting M3 receptors.
  • β2-Adrenergic Agonism: Promotes bronchodilation by stimulating β2 receptors.

This dual mechanism not only improves efficacy but also offers a simplified treatment regimen for patients who may benefit from both types of pharmacological actions .

Safety and Tolerability

In clinical studies, adverse events were reported in approximately 38% of patients receiving batefenterol/fluticasone furoate compared to 35% in the placebo group. Common adverse events included dysgeusia and diarrhea, but serious adverse events were rare . The tolerability profile supports the continued investigation into long-term use and combination therapies.

Table: Summary of Clinical Trials Involving this compound

Study TypePopulationTreatmentPrimary EndpointKey Findings
Phase IIbCOPD Patients (N=323)Batefenterol (various doses) vs PlaceboChange in FEV1Statistically significant improvements across all doses
Phase IICOPD Patients (N=62)BAT/FF 300/100 vs PlaceboChange in FEV1Significant improvement observed on Day 42
Phase IIAsthma PatientsBAT/FF CombinationChange in FEV1Enhanced bronchodilation compared to monotherapy

作用機序

バテフェンテロールスクシネートは、二重のメカニズムで効果を発揮します。

    ムスカリン拮抗作用: ムスカリン性アセチルコリン受容体を遮断し、気管支収縮を予防します。

    β2作用: β2アドレナリン受容体を活性化し、気管支拡張をもたらします。

これらの複合的な作用により、COPD患者の気流が改善され、症状が軽減されます .

類似化合物との比較

バテフェンテロールスクシネートは、ムスカリン拮抗作用とβ2作用の両方を組み合わせた二機能性であるため、独特です。類似の化合物には次のものがあります。

    チオトロピウム: COPD治療に使用されるムスカリン拮抗薬。

    サルメテロール: 喘息やCOPDに使用されるβ2作用薬。

    ホルモテロール: 作用開始が速い別のβ2作用薬。

これらの化合物と比較して、バテフェンテロールスクシネートは、1つの分子に二重作用を組み合わせる利点を提供し、患者のコンプライアンスと治療効果を向上させる可能性があります .

生物活性

Batefenterol succinate, a novel compound under investigation for the treatment of chronic obstructive pulmonary disease (COPD), exhibits significant biological activity primarily through its dual mechanism as a beta-2 adrenergic receptor agonist and a muscarinic antagonist . This unique pharmacological profile allows for enhanced bronchodilation, making it a promising candidate for respiratory therapies.

This compound is classified as a biphenyl derivative, with a complex chemical structure that contributes to its biological activity. The IUPAC name for the compound is:

1-(2-{[2-chloro-4-({[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}methyl)-5-methoxyphenyl]carbamoyl}ethyl)piperidin-4-yl N-{[1,1'-biphenyl]-2-yl}carbamate; butanedioic acid.

The molecular formula is C44H48ClN5O11C_{44}H_{48}ClN_{5}O_{11} with a molecular weight of 858.33 g/mol .

Batefenterol acts on both the beta-2 adrenergic receptors and muscarinic receptors (specifically M2 and M3). The activation of beta-2 receptors leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. Concurrently, the antagonism of muscarinic receptors inhibits bronchoconstriction, further enhancing respiratory function .

Clinical Efficacy

Clinical trials have demonstrated that batefenterol significantly improves lung function in COPD patients. The results from a randomized Phase IIb study showed that all doses of batefenterol led to statistically significant improvements in forced expiratory volume in one second (FEV1) compared to placebo. The improvements ranged from 191.1 mL to 334.1 mL depending on the dosage administered .

Phase II Clinical Trials

A notable Phase II clinical trial involved 323 participants and assessed the dose-response relationship of batefenterol. The study found that:

  • Optimal Dose : Batefenterol 300 µg was identified as potentially optimal for further Phase III studies.
  • Efficacy : Significant improvements in lung function were observed across all doses, with higher doses yielding greater improvements but with diminishing returns at the highest levels .
Dose (µg)Mean Change in FEV1 (mL)Statistical Significance
37.5149.2P = 0.003
75208.4P < 0.001
150263.5P < 0.001
300305.1P < 0.001
600334.1P < 0.001

Safety Profile

The safety profile of batefenterol has been favorable, with no new or unexpected adverse events reported during trials . The incidence of adverse events was comparable to placebo groups, indicating a good tolerability profile.

Comparative Analysis with Other Bronchodilators

Batefenterol's unique combination of beta agonism and muscarinic antagonism distinguishes it from other bronchodilators, such as:

Compound NameClassMechanism of ActionUnique Features
Aclidinium bromideMuscarinic antagonistM3 receptor antagonistLong-lasting effects
UmeclidiniumMuscarinic antagonistM3 receptor antagonistOnce-daily dosing
FormoterolBeta-2 agonistBeta-2 adrenergic receptor agonistFast onset of action
SalmeterolBeta-2 agonistBeta-2 adrenergic receptor agonistLong duration but slower onset

Batefenterol's dual-action mechanism may offer enhanced efficacy in treating respiratory diseases while simplifying treatment regimens through combination therapy .

特性

CAS番号

945905-37-3

分子式

C44H48ClN5O11

分子量

858.3 g/mol

IUPAC名

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1

InChIキー

BDWHLFQPZLPCIZ-XLQCLRHOSA-N

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

異性体SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

正規SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK-961081D;  TD5959;  TD 5959;  TD-5959;  MABA;  Batefenterol succinate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batefenterol Succinate
Reactant of Route 2
Batefenterol Succinate
Reactant of Route 3
Batefenterol Succinate
Reactant of Route 4
Batefenterol Succinate
Reactant of Route 5
Batefenterol Succinate
Reactant of Route 6
Batefenterol Succinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。